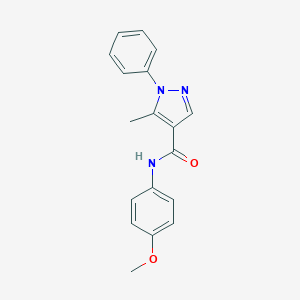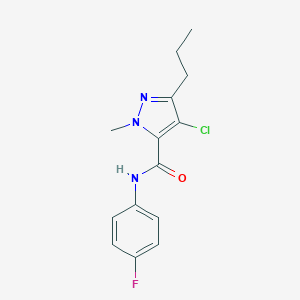![molecular formula C19H18ClN3O2 B287707 N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine](/img/structure/B287707.png)
N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAK enzymes are involved in the signaling pathways of cytokine receptors, which play a critical role in the immune system. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases.
Mécanisme D'action
N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine acts as a selective inhibitor of JAK enzymes, which are involved in the signaling pathways of cytokine receptors. By blocking JAK enzymes, N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine can reduce the production of cytokines that contribute to the development and progression of autoimmune diseases. N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine has been shown to be highly selective for JAK3, which is primarily expressed in immune cells.
Biochemical and Physiological Effects:
N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine has been shown to reduce inflammation and immune cell activation in various preclinical models of autoimmune diseases. In clinical trials, N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine has been shown to improve disease activity and reduce symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine has also been shown to have a favorable safety profile, with a low incidence of adverse events.
Avantages Et Limitations Des Expériences En Laboratoire
N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine is a highly selective inhibitor of JAK enzymes, which makes it an attractive tool for studying the role of JAK signaling in various biological processes. N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine has been used in a variety of in vitro and in vivo experiments to investigate the role of JAK signaling in immune cell activation, cytokine production, and inflammation. However, the use of N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine in lab experiments is limited by its high cost and limited availability.
Orientations Futures
For research on N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine include:
1. Investigating the long-term safety and efficacy of N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine in larger clinical trials.
2. Developing new formulations of N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine that improve its bioavailability and reduce its cost.
3. Investigating the potential use of N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine in combination with other immunomodulatory agents to enhance its therapeutic effects.
4. Investigating the role of JAK signaling in other biological processes, such as cancer, cardiovascular disease, and neuroinflammation.
5. Developing new JAK inhibitors with improved selectivity and potency for specific JAK isoforms.
Méthodes De Synthèse
N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine is a complex organic molecule that requires a multi-step synthesis process. The synthesis of N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine involves the coupling of two key intermediates, 4-chloro-6-methoxy-2-pyrimidine and 2-(4-methylphenylamino)benzyl alcohol, followed by a series of purification steps. The final product is obtained in high purity and yield through a combination of crystallization and chromatography techniques.
Applications De Recherche Scientifique
N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine has been shown to inhibit the activity of JAK enzymes, which are involved in the signaling pathways of cytokine receptors. By blocking JAK enzymes, N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine can reduce the production of cytokines that contribute to the development and progression of autoimmune diseases.
Propriétés
Nom du produit |
N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine |
|---|---|
Formule moléculaire |
C19H18ClN3O2 |
Poids moléculaire |
355.8 g/mol |
Nom IUPAC |
N-[[2-(4-chloro-6-methoxypyrimidin-2-yl)oxyphenyl]methyl]-4-methylaniline |
InChI |
InChI=1S/C19H18ClN3O2/c1-13-7-9-15(10-8-13)21-12-14-5-3-4-6-16(14)25-19-22-17(20)11-18(23-19)24-2/h3-11,21H,12H2,1-2H3 |
Clé InChI |
DJGUTDOJXNIKSN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NCC2=CC=CC=C2OC3=NC(=CC(=N3)Cl)OC |
SMILES canonique |
CC1=CC=C(C=C1)NCC2=CC=CC=C2OC3=NC(=CC(=N3)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287634.png)
![N'-[6-(4-methylphenoxy)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide](/img/structure/B287635.png)
![5-amino-3-ethyl-1-[6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287636.png)

![6-(2-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287642.png)
![6-(3,4-Dimethoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287643.png)
![6-(4-Methoxybenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287645.png)
![6-Benzyl-3-(2-ethyl-5-methylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287647.png)
![6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287648.png)
![ethyl 5-amino-1-[2-(methylsulfanyl)-6-phenoxy-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287650.png)
![4-Chlorophenyl 1-methyl-1-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether](/img/structure/B287651.png)